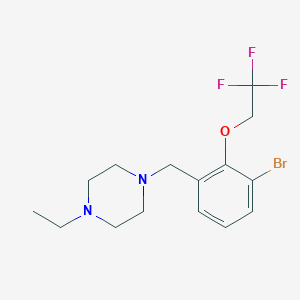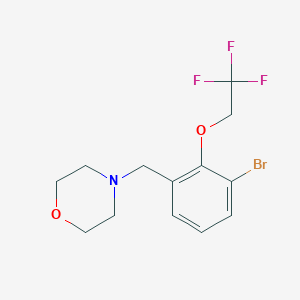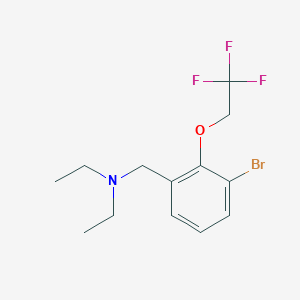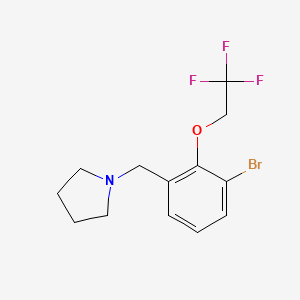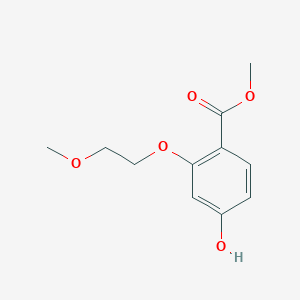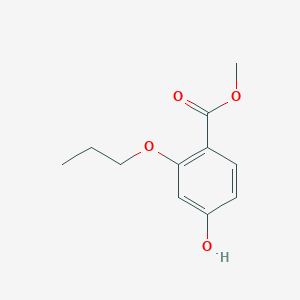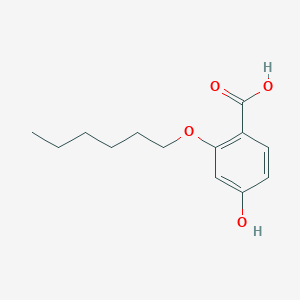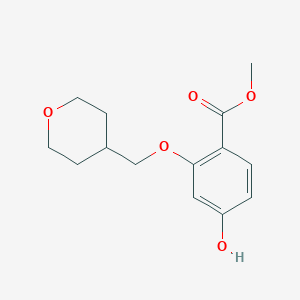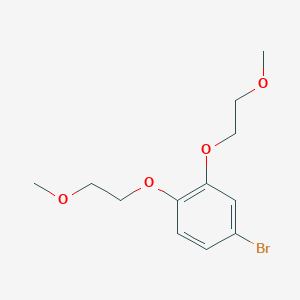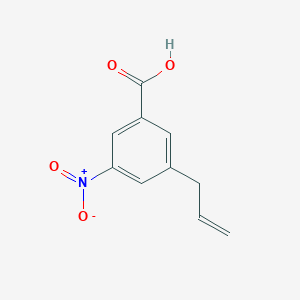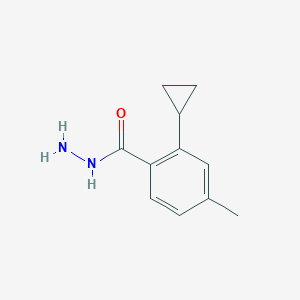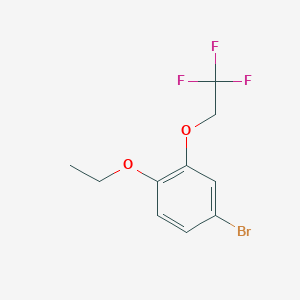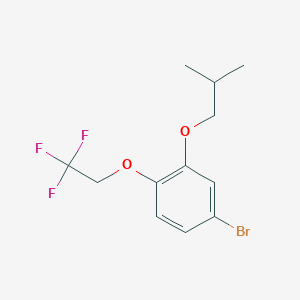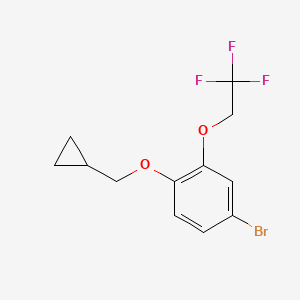
4-Bromo-1-(cyclopropylmethoxy)-2-(2,2,2-trifluoroethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-(cyclopropylmethoxy)-2-(2,2,2-trifluoroethoxy)benzene is an organic compound that features a bromine atom, a cyclopropylmethoxy group, and a trifluoroethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(cyclopropylmethoxy)-2-(2,2,2-trifluoroethoxy)benzene typically involves multiple steps, starting from a suitable benzene derivative. Common steps may include:
Bromination: Introduction of the bromine atom to the benzene ring using bromine or a brominating agent.
Etherification: Attachment of the cyclopropylmethoxy group through a nucleophilic substitution reaction.
Trifluoroethoxylation: Introduction of the trifluoroethoxy group, possibly through a reaction with a trifluoroethanol derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound may undergo oxidation or reduction under specific conditions, altering the functional groups attached to the benzene ring.
Coupling Reactions: The compound can participate in coupling reactions, forming larger molecules.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or chromium trioxide may be used.
Reducing Agents: For reduction reactions, agents like lithium aluminum hydride or hydrogen gas with a catalyst may be employed.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution reactions would yield new compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, compounds like 4-Bromo-1-(cyclopropylmethoxy)-2-(2,2,2-trifluoroethoxy)benzene are often used as intermediates in the synthesis of more complex molecules. They can also serve as building blocks in the development of new materials.
Biology and Medicine
In biology and medicine, such compounds may be investigated for their potential pharmacological properties. They could be used in the development of new drugs or as tools in biochemical research to study specific molecular pathways.
Industry
In industry, these compounds might be used in the production of specialty chemicals, agrochemicals, or as part of formulations for various applications.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(cyclopropylmethoxy)-2-(2,2,2-trifluoroethoxy)benzene would depend on its specific interactions with biological targets. This could involve binding to specific proteins or enzymes, altering their activity, and thereby affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-(methoxy)-2-(2,2,2-trifluoroethoxy)benzene
- 4-Bromo-1-(cyclopropylmethoxy)-2-(ethoxy)benzene
- 4-Chloro-1-(cyclopropylmethoxy)-2-(2,2,2-trifluoroethoxy)benzene
Uniqueness
The uniqueness of 4-Bromo-1-(cyclopropylmethoxy)-2-(2,2,2-trifluoroethoxy)benzene lies in its specific combination of functional groups, which can impart distinct chemical and physical properties
Properties
IUPAC Name |
4-bromo-1-(cyclopropylmethoxy)-2-(2,2,2-trifluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrF3O2/c13-9-3-4-10(17-6-8-1-2-8)11(5-9)18-7-12(14,15)16/h3-5,8H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMJFOKWIAEMPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)Br)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
